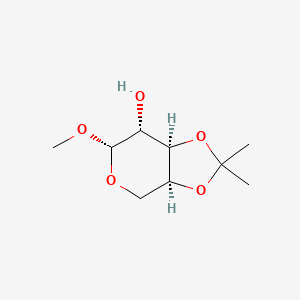Methyl 3,4-isopropylidene-beta-L-arabinopyranoside
CAS No.:
Cat. No.: VC15732177
Molecular Formula: C9H16O5
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16O5 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | (3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
| Standard InChI | InChI=1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7-,8-/m0/s1 |
| Standard InChI Key | KHWJEUGTHXRSES-YWIQKCBGSA-N |
| Isomeric SMILES | CC1(O[C@H]2CO[C@@H]([C@@H]([C@H]2O1)O)OC)C |
| Canonical SMILES | CC1(OC2COC(C(C2O1)O)OC)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
Methyl 3,4-isopropylidene-β-L-arabinopyranoside is defined by the IUPAC name (3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1, dioxolo[4,5-c]pyran-7-ol. Its molecular formula (C₉H₁₆O₅) and weight (204.22 g/mol) distinguish it from simpler arabinose derivatives like methyl β-L-arabinopyranoside (C₆H₁₂O₅, 164.16 g/mol) . The isopropylidene group at C-3 and C-4 imposes conformational rigidity, which is evident in its stereochemistry:
-
Stereodescriptors: The β-configuration at the anomeric center (C-1) and L-arabinose stereochemistry ensure axial positioning of the methyl group.
-
Ring puckering: The pyranose adopts a ^4C₁ conformation, stabilized by the isopropylidene bridge.
Table 1: Key Structural Data
Synthesis and Scalable Production
Regioselective Protection Strategies
Functional Applications in Research
Building Block for Complex Carbohydrates
The isopropylidene group enhances stability during glycosylation reactions, making this compound a preferred intermediate for:
-
Oligosaccharide Assembly: The C-2 and C-5 hydroxyls participate in glycosidic bond formation, enabling the synthesis of β-linked arabinans.
-
6-Thio Sugar Derivatives: Transglycosylation with thiol-containing aglycones yields spacer glycosides for neoglycoconjugate vaccines .
Immunogen Development
Reduction of azido derivatives (e.g., methyl 4-azido-4-deoxy-α-L-arabinopyranoside) generates amines that couple to carrier proteins like BSA . These conjugates elicit antibodies targeting lipopolysaccharide (LPS) epitopes in pathogens, underscoring the compound’s role in vaccine design .
Comparative Analysis with Related Compounds
Table 2: Protective Group Influence on Reactivity
The isopropylidene group offers superior stability compared to acetyl or benzoyl protections, enabling harsh reaction conditions without premature deprotection .
Recent Advances and Future Directions
Efficient Transglycosylation Methods
Modern protocols utilize Helicobacter pylori α1,3-fucosyltransferase analogs to transfer arabinose residues to acceptors, achieving >90% yields . Such methods could streamline the production of methyl 3,4-isopropylidene-β-L-arabinopyranoside-derived glycoconjugates.
Applications in Materials Science
The compound’s rigid structure makes it a candidate for:
-
Chiral Stationary Phases: HPLC columns for enantiomer separation.
-
Polymer Backbones: Biodegradable materials with tailored hydrophilicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume